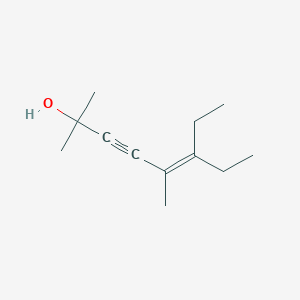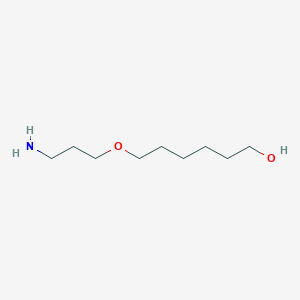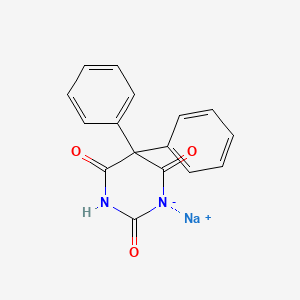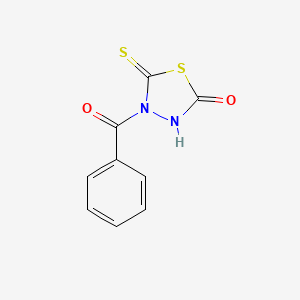
4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one is a chemical compound belonging to the class of thiadiazolidinones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one typically involves the reaction of benzoyl chloride with 5-sulfanylidene-1,3,4-thiadiazolidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazolidine-2-thione: Another thiadiazolidinone derivative with similar biological activities.
1,3,4-Thiadiazolidine-2,5-dithione: Known for its applications in materials science and medicinal chemistry.
Uniqueness
4-Benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one is unique due to its specific benzoyl and sulfanylidene functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
65004-16-2 |
|---|---|
Molecular Formula |
C9H6N2O2S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
4-benzoyl-5-sulfanylidene-1,3,4-thiadiazolidin-2-one |
InChI |
InChI=1S/C9H6N2O2S2/c12-7(6-4-2-1-3-5-6)11-9(14)15-8(13)10-11/h1-5H,(H,10,13) |
InChI Key |
VNFHVLJLMBBMKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=S)SC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


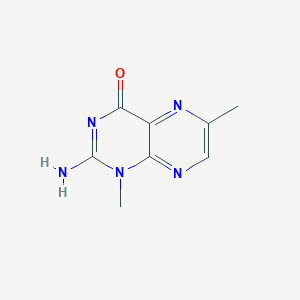
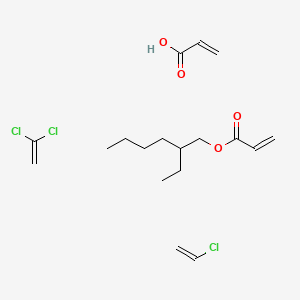
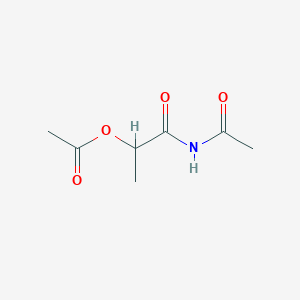
![1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one](/img/structure/B14505391.png)
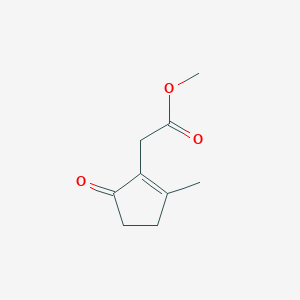
![Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane](/img/structure/B14505411.png)

![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)
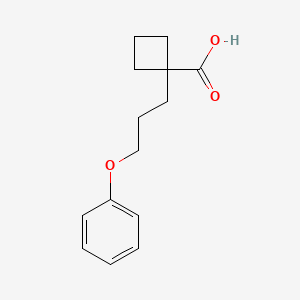
![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)
